molecular formula C20H22N2O3 B2417601 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689264-89-9

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide

Cat. No.: B2417601
CAS No.: 689264-89-9
M. Wt: 338.407
InChI Key: QYZUPHAFRPMUHH-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, integrating a benzamide moiety with a 2-methylindole scaffold. The indole structure is a privileged heterocycle in pharmacology, renowned for its broad spectrum of biological activities and its presence in numerous FDA-approved drugs . This specific molecular architecture suggests potential for diverse research applications, building on the established role of indole derivatives as key scaffolds in the development of antiviral, antibacterial, and anticancer agents . The structural motif of a benzamide linked to a nitrogen-containing heterocycle via an ethyl chain is a recognized pharmacophore in designing inhibitors for various biological targets. For instance, structurally related benzamide compounds bearing piperidine groups have been investigated for their inhibitory activity on the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key pathway in embryonic development and carcinogenesis . Furthermore, the 2,4-dimethoxybenzoyl group is a feature explored in other research contexts, such as in the structure of chitin synthesis inhibitors, indicating its relevance in designing bioactive molecules . This combination of features makes this compound a valuable compound for research into new therapeutic agents, enzyme inhibition mechanisms, and structure-activity relationship (SAR) studies. Researchers can utilize this chemical to probe its potential interactions with enzymatic targets or cellular pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet and handle the material appropriately.

Properties

IUPAC Name

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-12-15-6-4-5-7-18(15)22(14)11-10-21-20(23)17-9-8-16(24-2)13-19(17)25-3/h4-9,12-13H,10-11H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZUPHAFRPMUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 2-Bromoethylamine

  • 2-Methylindole is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate (K₂CO₃).
  • Solvent: Acetone or dimethylformamide (DMF).
  • Conditions: Reflux at 60–80°C for 12–24 hours.
  • Yield: 70–75% after purification via silica gel chromatography.

Mitsunobu Reaction

  • Alternative method using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Reacts 2-methylindole with 2-aminoethanol in tetrahydrofuran (THF) at 0°C to room temperature.
  • Yield: ~80%, but requires stringent moisture control.

Synthesis of 2,4-Dimethoxybenzoyl Chloride

The acylating agent, 2,4-dimethoxybenzoyl chloride, is prepared from 2,4-dimethoxybenzoic acid via chlorination :

  • 2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux.
  • Solvent: Toluene or dichloromethane (DCM).
  • Conditions: 60–70°C for 3–5 hours.
  • Yield: >90% after removal of excess SOCl₂.

Amide Coupling Reaction

The final step involves coupling 2-(2-methylindol-1-yl)ethylamine with 2,4-dimethoxybenzoyl chloride. Two primary methods are documented:

Schotten-Baumann Reaction

  • Conducted in a biphasic system of water and dichloromethane .
  • Triethylamine (TEA) is added to scavenge HCl.
  • Conditions: Stirring at 0–5°C for 1–2 hours, followed by room temperature for 12 hours.
  • Yield: 60–70% after recrystallization from ethanol .

Carbodiimide-Mediated Coupling

  • Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
  • Solvent: DCM or THF .
  • Conditions: Room temperature, 24 hours.
  • Yield: 75–85% with purification via column chromatography.

Alternative Synthetic Routes

One-Pot Indole Formation and Alkylation

  • Combines Fischer indole synthesis with in situ alkylation using 2-chloroethylamine .
  • Requires sequential addition of reagents and pH adjustment.
  • Yield: 50–55% due to competing side reactions.

Solid-Phase Synthesis

  • Employs Wang resin -bound 2,4-dimethoxybenzoic acid.
  • After activation with HBTU , the resin is treated with 2-(2-methylindol-1-yl)ethylamine.
  • Yield: 60% after cleavage with trifluoroacetic acid (TFA).

Optimization and Scalability

Industrial-scale production prioritizes cost-effectiveness and reproducibility. Key considerations include:

  • Catalyst Recycling : Zinc chloride in Fischer indole synthesis can be recovered via aqueous extraction.
  • Solvent Selection : Transitioning from DCM to ethyl acetate improves environmental sustainability.
  • Process Intensification : Continuous flow reactors reduce reaction times for chlorination and amidation steps.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Signals at δ 7.8–8.1 ppm (amide NH), δ 6.5–7.2 ppm (indole aromatic protons).
  • LC-MS : Molecular ion peak at m/z 367.2 [M+H]⁺.
  • HPLC Purity : >98% achieved via reverse-phase chromatography.

Challenges and Solutions

Challenge Solution Source
Low indole alkylation yield Use of phase-transfer catalysts (PTCs)
Acyl chloride hydrolysis Anhydrous conditions with molecular sieves
Purification complexity Recrystallization from ethanol/water

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the indole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but with a different substitution pattern on the indole ring.

    2,4-dimethoxy-N-[2-(2-ethylindol-1-yl)ethyl]benzamide: Similar structure but with an ethyl group instead of a methyl group on the indole ring.

Uniqueness

2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the indole and benzamide precursors. A common approach includes:

Amide bond formation : Coupling 2,4-dimethoxybenzoic acid with 2-(2-methylindol-1-yl)ethylamine using carbodiimide coupling agents (e.g., EDCI) and catalysts like DMAP to enhance reaction efficiency .

Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred to stabilize intermediates.

Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) is critical to isolate the product with >95% purity .
Key variables : Temperature (60–80°C), pH control (neutral to slightly acidic), and stoichiometric ratios (1:1.2 amine:acid) significantly impact yield (60–75%) and impurity profiles .

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the benzamide backbone, methoxy groups (δ 3.8–4.0 ppm), and indole protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 409.19) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and identify byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer: Discrepancies in bioactivity (e.g., IC50_{50} variability in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or solvent (DMSO vs. aqueous) can alter compound solubility and protein binding .
  • Target specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) may confound results. Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics .
  • Data normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and triplicate replicates to minimize variability .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., indole moiety binding to hydrophobic pockets in kinase domains) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with logP, polar surface area, and bioavailability .
  • ADMET prediction : Tools like SwissADME predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. What experimental designs are recommended to study its mechanism of action in complex biological systems?

Methodological Answer:

  • Cellular assays : Use CRISPR-engineered cell lines (e.g., KO models) to confirm target engagement. For example, silence putative receptors (e.g., GPCRs) and measure downstream signaling (cAMP, Ca2+^{2+} flux) .
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
  • In vivo models : Zebrafish or murine xenografts for toxicity and efficacy profiling, with dose optimization based on pharmacokinetic studies (t1/2_{1/2}, Cmax_{max}) .

Q. How should researchers address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process optimization : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions (e.g., hydrolysis of the amide bond) .
  • Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) for real-time monitoring .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks .
  • LC-MS/MS : Identify hydrolytic (e.g., cleavage of the amide bond) or oxidative (indole ring oxidation) degradation products .
  • XRD : Monitor crystallinity changes that may affect stability .

Q. How can researchers validate hypothesized receptor-ligand interactions for this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) between the compound and purified receptors (e.g., serotonin receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding to confirm stoichiometry .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-receptor complexes to identify critical binding residues .

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